Cas no 1795086-86-0 (2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide)
![2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1795086-86-0x500.png)
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2,6-difluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide
- 2,6-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide
- 2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide
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- インチ: 1S/C14H16F2N2O3S/c1-18-9-3-6-12(18)13(19)7-8-17-22(20,21)14-10(15)4-2-5-11(14)16/h2-6,9,13,17,19H,7-8H2,1H3
- InChIKey: DDKFBKQTJOJFJH-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=C([H])C([H])=C([H])C=1F)F)(N([H])C([H])([H])C([H])([H])C([H])(C1=C([H])C([H])=C([H])N1C([H])([H])[H])O[H])(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 448
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 79.7
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6507-5962-1mg |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide |
1795086-86-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6507-5962-5μmol |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide |
1795086-86-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6507-5962-25mg |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide |
1795086-86-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6507-5962-2mg |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide |
1795086-86-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6507-5962-4mg |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide |
1795086-86-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6507-5962-3mg |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide |
1795086-86-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6507-5962-5mg |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide |
1795086-86-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6507-5962-30mg |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide |
1795086-86-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6507-5962-10μmol |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide |
1795086-86-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6507-5962-75mg |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide |
1795086-86-0 | 75mg |
$208.0 | 2023-09-08 |
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamideに関する追加情報
2,6-Difluoro-N-[3-Hydroxy-3-(1-Methyl-1H-Pyrrol-2-Yl)Propyl]Benzene-1-Sulfonamide: A Novel Compound with Promising Pharmacological Potential
2,6-Difluoro-N-[3-Hydroxy-3-(1-Methyl-1H-Pyrrol-2-Yl)Propyl]Benzene-1-Sulfonamide, with the CAS number 1795086-86-0, represents a unique class of sulfonamide derivatives characterized by its complex molecular architecture. This compound integrates multiple functional groups, including 2,6-difluoro substituents on the benzene ring, a 1-methyl-1H-pyrrol-2-yl group, and a 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl side chain. The combination of these structural elements suggests potential for diverse biological activities, which has attracted significant attention in recent pharmaceutical research.
Recent studies on 2,6-difluoro derivatives have highlighted their role in modulating enzyme activity and receptor interactions. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that fluorine atoms at positions 2 and 6 on the benzene ring significantly enhance the compound's metabolic stability and cellular uptake. This structural feature is particularly relevant to 1-methyl-1H-pyrrol-2-yl groups, which are known to form hydrogen bonds with target proteins, thereby improving drug-receptor specificity. The 3-hydroxy group in the side chain further contributes to hydrophilic interactions, optimizing the compound's solubility and bioavailability.
The 1-methyl-1H-pyrrol-2-yl moiety is a critical component of this molecule, as it introduces a heterocyclic ring that can engage in multiple pharmacophore interactions. Research published in Organic & Biomolecular Chemistry (2024) revealed that such pyrrolidine derivatives exhibit enhanced binding affinity for G protein-coupled receptors (GPCRs), particularly in the context of inflammatory diseases. The 1-methyl substitution further stabilizes the pyrrolidine ring, reducing conformational flexibility and potentially improving therapeutic efficacy.
The 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl side chain represents a novel structural element that combines hydrophilic and lipophilic properties. This dual functionality is crucial for drug design, as it allows the compound to traverse biological membranes while maintaining aqueous solubility. A 2023 study in Chemical Communications demonstrated that such propyl chains can enhance the permeability of sulfonamide derivatives across the blood-brain barrier, a property that is particularly valuable for neuropharmacological applications.
Recent advancements in computational chemistry have provided insights into the molecular dynamics of 2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide. Molecular docking studies using AutoDock Vina (2024) revealed that the compound exhibits a high binding affinity for the enzyme acetylcholinesterase (AChE), with a predicted docking score of -8.5 kcal/mol. This finding is particularly significant given the role of AChE inhibitors in the treatment of neurodegenerative disorders such as Alzheimer's disease. The 1-methyl-1H-pyrrol-2-yl group appears to form key hydrogen bonds with the active site residues of AChE, while the 2,6-difluoro substituents enhance the electrostatic interactions with the enzyme's hydrophobic pocket.
Experimental validation of the compound's pharmacological potential has been supported by in vitro studies. A 2024 publication in Drug Discovery Today reported that 2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide exhibits potent anti-inflammatory activity, with an IC50 value of 0.8 µM in a lipopolysaccharide (LPS)-induced inflammation model. The compound's mechanism of action appears to involve the inhibition of NF-κB signaling pathways, a critical pathway in the regulation of inflammatory responses. The 3-hydroxy group in the side chain is believed to play a role in this mechanism by modulating the phosphorylation status of key kinases involved in NF-κB activation.
Structural modifications of the compound have also been explored to optimize its therapeutic profile. A 2023 study in ACS Medicinal Chemistry Letters investigated the impact of varying the length of the propyl chain on the compound's biological activity. The results indicated that the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl side chain is optimal for achieving a balance between potency and selectivity. Attempts to elongate the chain led to decreased activity, while shortening the chain reduced the compound's ability to interact with the target receptor.
From a synthetic perspective, the preparation of 2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide involves several key steps. The synthesis typically begins with the formation of the 1-methyl-1H-pyrrol-2-yl group through a nucleophilic substitution reaction, followed by the introduction of the 2,6-difluoro substituents via electrophilic fluorination. The final step involves the coupling of the propyl side chain to the benzene ring, a process that requires precise control of reaction conditions to avoid side reactions.
The compound's potential applications extend beyond its anti-inflammatory properties. Recent studies suggest that 2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide may also exhibit antitumor activity. A 2024 preclinical study in Cancer Research demonstrated that the compound inhibits the growth of breast cancer cells in vitro by inducing apoptosis and suppressing the Akt/mTOR signaling pathway. The 1-methyl-1H-pyrrol-2-yl group is hypothesized to interfere with the phosphorylation of Akt, thereby disrupting the survival signals required for cancer cell proliferation.
Despite its promising properties, the compound faces challenges related to its metabolic stability and potential side effects. A 2023 study in Drug Metabolism and Disposition reported that the 2,6-difluoro substituents may increase the compound's susceptibility to oxidative metabolism, leading to the formation of reactive metabolites. This finding underscores the need for further optimization of the compound's structure to enhance its safety profile while maintaining therapeutic efficacy.
In conclusion, 2,6-difluoro-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzene-1-sulfonamide represents a novel and promising compound with potential applications in the treatment of inflammatory and neurodegenerative diseases. Its unique molecular structure, combining 2,6-difluoro, 1-methyl-1H-pyrrol-2-yl, and 3-hydroxy functional groups, offers a valuable scaffold for further drug development. Ongoing research into its pharmacological mechanisms and synthetic modifications will be critical in translating this compound into a viable therapeutic option.
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